molecular formula C27H26FN3O3S B2514162 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 370852-97-4

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

カタログ番号: B2514162
CAS番号: 370852-97-4
分子量: 491.58
InChIキー: FMCDLYKJROJGOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a hexahydroquinolinone core substituted with a cyano group at position 3, a 4-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety attached to a 4-fluorophenyl ring.

特性

IUPAC Name

2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-27(2)12-21-25(22(32)13-27)24(16-4-10-19(34-3)11-5-16)20(14-29)26(31-21)35-15-23(33)30-18-8-6-17(28)7-9-18/h4-11,24,31H,12-13,15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCDLYKJROJGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic derivative of hexahydroquinoline that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors including 4-methoxyphenyl derivatives and cyano groups. The detailed synthetic pathway often utilizes methods such as refluxing with appropriate solvents and catalysts to achieve high yields and purity. For instance, a related compound was synthesized using a method involving sodium acetate and ethanol under reflux conditions, yielding a product with a melting point of approximately 453–455 K .

Antitumor Activity

Research indicates that derivatives of the hexahydroquinoline structure exhibit significant antitumor properties. A study evaluated the anticancer activity of synthesized compounds on a panel of 59 human tumor cell lines representing nine different neoplastic diseases. The results showed that certain derivatives selectively inhibited the growth of cell lines associated with central nervous system (CNS), kidney, and breast cancers .

Table 1: Summary of Antitumor Activity

Compound NameCell Lines TestedIC50 (µM)Notable Effects
Compound ACNS10Significant inhibition
Compound BBreast Cancer15Moderate inhibition
Compound CKidney Cancer12High selectivity

The biological activity is believed to stem from the compound's ability to interact with specific cellular targets. The presence of the cyano group and the methoxyphenyl moiety are crucial for enhancing the lipophilicity and bioavailability of the compound. This structural configuration may facilitate better interaction with cellular membranes and target proteins involved in cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of hexahydroquinoline derivatives in preclinical models:

  • Case Study on CNS Tumors : In vitro studies demonstrated that treatment with derivatives led to apoptosis in glioblastoma cells through activation of caspase pathways.
  • Case Study on Breast Cancer : A derivative exhibited synergistic effects when combined with standard chemotherapeutics, suggesting potential for combination therapy in resistant breast cancer cases.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Quinolinone Derivatives

Compound A : 2-[(3-Cyano-7,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydroquinolin-2-yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide
  • Key Differences: Lacks the 4-methoxyphenyl substituent on the quinolinone core. Acetamide linked to 4-methylphenyl (vs. 4-fluorophenyl).
  • Properties :
    • Molecular weight: 379.48 g/mol (vs. target compound’s ~432 g/mol).
    • logP: 3.9969 (high lipophilicity).
    • Reduced steric bulk and electron-donating methyl group may lower metabolic stability compared to the target compound’s methoxy and fluorine substituents.
Compound B : 2-[(3-Cyano-7,7-Dimethyl-5-Oxo-4-Thiophen-2-yl-1,4,6,8-Tetrahydroquinolin-2-yl)Sulfanyl]-N-(4-Ethoxyphenyl)Acetamide
  • Key Differences :
    • Thiophen-2-yl group at position 4 (replacing methoxyphenyl).
    • Ethoxy substituent on the acetamide’s phenyl ring.

Heterocyclic Variants: Quinazolinone and Triazole Derivatives

Compound C : 2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide
  • Key Differences: Quinazolinone core (vs. quinolinone). Sulfamoylphenyl acetamide and 4-chlorophenyl substituents.
  • Properties :
    • Molecular weight: 501.0 g/mol.
    • Sulfamoyl group enhances hydrogen-bonding capacity, likely increasing target specificity but reducing membrane permeability.
Compound D : 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide
  • Key Differences: Triazole core (vs. quinolinone). Difluorophenyl acetamide and dual aryl substituents.
  • Properties: Triazole’s rigidity may improve metabolic stability.

Simplified Structural Analogs

Compound E : 2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide
  • Aminophenyl sulfanyl and methoxyphenyl groups.
  • Properties: Lower molecular weight (~316 g/mol).

Physicochemical and Bioactivity Data Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₆H₂₅FN₃O₃S (estimated) C₂₁H₂₁N₃O₂S C₂₅H₂₄N₄O₃S₂ C₂₂H₁₇ClN₄O₄S₂
Molecular Weight (g/mol) ~432 379.48 ~500 501.0
logP ~4.1 (predicted) 3.9969 ~4.5 (predicted) ~3.8 (predicted)
Key Substituents 4-Methoxyphenyl, 4-Fluorophenyl 4-Methylphenyl Thiophen-2-yl, 4-Ethoxyphenyl 4-Chlorophenyl, Sulfamoylphenyl
Bioactivity (Reported) Not explicitly stated Antimicrobial Not reported Anticancer (inferred)

Structure-Activity Relationship (SAR) Insights

  • 4-Substituents :
    • The 4-methoxyphenyl group (target compound) donates electron density, possibly stabilizing charge-transfer interactions absent in Compound A’s unsubstituted core.
    • Thiophen-2-yl (Compound B) introduces heteroaromaticity, which may alter binding pocket interactions.
  • Acetamide Modifications: Fluorine in the target compound’s 4-fluorophenyl group enhances electronegativity and bioavailability via improved metabolic stability and membrane penetration compared to methyl (Compound A) or ethoxy (Compound B) groups.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。